2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxazole ring and a benzothiazole moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroacetophenone, under acidic or basic conditions.
Formation of the Benzothiazole Moiety: The benzothiazole ring is often synthesized from 2-aminothiophenol and 6-methoxybenzaldehyde through a condensation reaction.
Coupling Reaction: The final step involves coupling the oxazole and benzothiazole intermediates using reagents like acetic anhydride or acetyl chloride under controlled conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, leading to a decrease in the enzymatic reaction rate.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: shares structural similarities with other oxazole and benzothiazole derivatives.
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide: is similar to compounds like 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide and N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties. Its dual presence of oxazole and benzothiazole rings makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H15N3O3S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H15N3O3S/c1-8-11(9(2)21-18-8)7-14(19)17-15-16-12-5-4-10(20-3)6-13(12)22-15/h4-6H,7H2,1-3H3,(H,16,17,19) |
InChI Key |
LRGQGPYXNFRGIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
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